molecular formula C12H24S B13851420 2-Decylthiirane CAS No. 1078-74-6

2-Decylthiirane

Cat. No.: B13851420
CAS No.: 1078-74-6
M. Wt: 200.39 g/mol
InChI Key: VRKMUVCLRNFYKO-UHFFFAOYSA-N
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Description

2-Decylthiirane: is an organic compound with the molecular formula C12H24S It belongs to the class of thiiranes, which are three-membered cyclic sulfides Thiiranes are known for their strained ring structure, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Multi-step Reaction:

Industrial Production Methods:

  • The industrial production of 2-Decylthiirane typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 2-Decylthiirane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction:

    • Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
  • Substitution:

    • Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, peracids.
  • Reducing agents: Lithium aluminum hydride (LiAlH4).
  • Nucleophiles: Amines, thiols.

Major Products Formed:

  • Sulfoxides, sulfones, thiols, and substituted thiiranes.

Scientific Research Applications

Chemistry:

  • 2-Decylthiirane is used as a building block in organic synthesis. Its strained ring structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology:

  • In biological research, this compound can be used to study the effects of thiirane-containing compounds on biological systems. Its reactivity allows for the modification of biomolecules.

Medicine:

  • Potential applications in drug development due to its unique chemical properties. Research is ongoing to explore its use as a precursor for bioactive compounds.

Industry:

  • Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

Mechanism:

  • The mechanism of action of 2-Decylthiirane involves its highly strained ring structure, which makes it reactive towards nucleophiles and electrophiles. The sulfur atom in the thiirane ring can participate in various chemical reactions, leading to the formation of new bonds and products.

Molecular Targets and Pathways:

  • The reactivity of this compound allows it to interact with a wide range of molecular targets, including nucleophiles, electrophiles, and radicals. Its interactions can lead to the formation of new chemical bonds and the modification of existing molecules.

Comparison with Similar Compounds

    Thiirane (Ethylene sulfide): A simpler thiirane with a two-carbon ring structure.

    2,3-Dihydrothiirene: Another thiirane derivative with a different substitution pattern.

    1,2-Epoxydecane: An epoxide with a similar decyl group but an oxygen atom instead of sulfur.

Uniqueness:

  • 2-Decylthiirane is unique due to its decyl group, which imparts distinct chemical properties and reactivity compared to other thiiranes. Its larger alkyl chain makes it more hydrophobic and can influence its interactions in chemical and biological systems.

Properties

CAS No.

1078-74-6

Molecular Formula

C12H24S

Molecular Weight

200.39 g/mol

IUPAC Name

2-decylthiirane

InChI

InChI=1S/C12H24S/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3

InChI Key

VRKMUVCLRNFYKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CS1

Origin of Product

United States

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